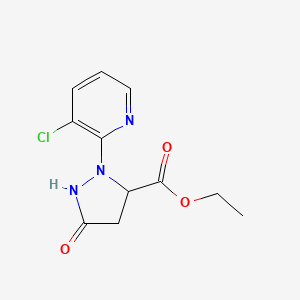
2-(3-氯吡啶-2-基)-5-氧代吡唑烷-3-羧酸乙酯
概述
描述
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-(3-chloropyridin-2-yl)-5-oxo-pyrazolidine-3-carboxylate can be produced from ethyl 3-bromo-l- (3-chloropyridin-2-yl)-4,5- dihydro-lH-pyrazole-5-carboxylate through an oxidation reaction in an acetonitrile system .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, Ethyl 2-(3-chloropyridin-2-yl)acetate has a molecular formula of C9H10ClNO2 and a molecular weight of 199.63 g/mol .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the conversion of the hydrazine moiety in 2-hydrazinobenzothiazole to the pyrazole ring and further functionalization of the latter was realized .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, Ethyl 2-(3-chloropyridin-2-yl)acetate has a molecular weight of 199.63 g/mol, a XLogP3-AA of 1.7, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 4 .科学研究应用
合成和化学性质
- 2-(3-氯吡啶-2-基)-5-氧代吡唑烷-3-羧酸乙酯是合成各种化合物的中间体。例如,它用于合成杀虫剂氯虫苯甲酰胺,正如 Ju(2014 年)的一项研究中所证明的,该研究描述了使用该化合物作为起始材料的吡唑合成快速途径 (Ju,2014).
- 该化合物的化学结构也允许各种分子间相互作用。Hu 等人(2011 年)在他们的研究中报道了它的副产物,重点介绍了分子间氢键缔合和短分子间 Cl⋯Cl 相互作用 (Hu 等人,2011).
在杀虫剂合成中的应用
- 2-(3-氯吡啶-2-基)-5-氧代吡唑烷-3-羧酸乙酯的合成在生产氯虫苯甲酰胺等杀虫剂中起着至关重要的作用。Zhi-li(2007 年)的工作证明了这一点,他提出了一种有前景的工业路线,用于合成氯虫苯甲酰胺的重要中间体,展示了其在杀虫剂开发中的潜力 (Zhi-li,2007).
有机化学研究
- 该化合物用于有机合成和转化,正如不同研究人员在研究中所探讨的。例如,Mikhed’kina 等人(2009 年)研究了它与取代肼在不同溶剂中的反应 (Mikhed’kina 等人,2009).
- 它还参与吡唑衍生物的合成,正如 Lebedˈ 等人(2012 年)所证明的,他们探讨了它与 1,3-二羰基化合物的选择性环缩合 (Lebedˈ 等人,2012).
工业应用
- 该化合物在工业化学中的相关性值得注意,特别是在杀虫剂和杀虫剂的合成中。Ji Ya-fei(2009 年)讨论了它在合成氯虫苯甲酰胺的关键中间体中的作用 (Ji Ya-fei,2009).
生物和药物研究
- 在药物研究背景下,该化合物用作各种生物活性分子的构建模块。Spoorthy 等人(2021 年)的一项研究探讨了它在合成具有抗菌活性的化合物中的用途 (Spoorthy 等人,2021).
- 此外,Gaber 等人(2021 年)合成了该化合物的衍生物,并评估了它们对乳腺癌 MCF-7 细胞系的抗癌活性 (Gaber 等人,2021).
作用机制
Target of Action
It’s known that this compound is used in the synthesis of certain anthranilamide compounds that are of interest as insecticides .
Mode of Action
It’s known that this compound is an intermediate in the production of certain anthranilamide compounds .
Biochemical Pathways
It’s known that this compound is involved in the synthesis of certain anthranilamide compounds .
Pharmacokinetics
It’s known that this compound is used in the synthesis of certain anthranilamide compounds .
未来方向
属性
IUPAC Name |
ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O3/c1-2-18-11(17)8-6-9(16)14-15(8)10-7(12)4-3-5-13-10/h3-5,8H,2,6H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGIBEMOOVJUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)NN1C2=C(C=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201179032 | |
| Record name | Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201179032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate | |
CAS RN |
500011-88-1 | |
| Record name | Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500011-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201179032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyrazolidinecarboxylic acid, 2-(3-chloro-2-pyridinyl)-5-oxo-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

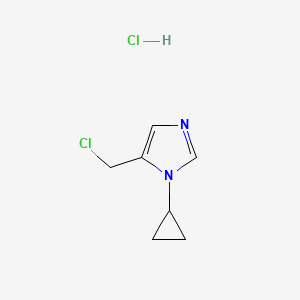
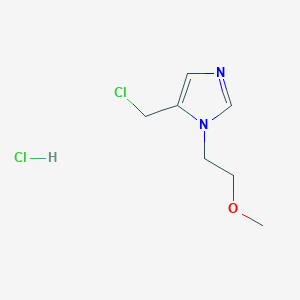
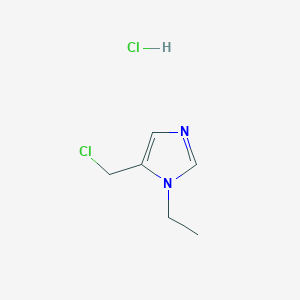
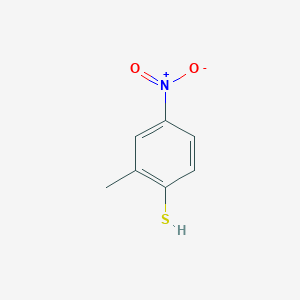



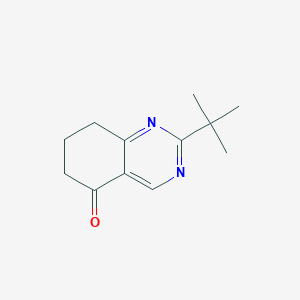


![ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate](/img/structure/B3142174.png)

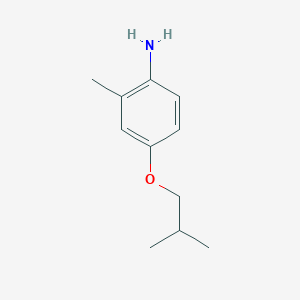
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-cyanophenyl)carbamate](/img/structure/B3142206.png)